molecular formula C8H12F3NO3 B13642099 3-(N-ethyl-2,2,2-trifluoroacetamido)-2-methylpropanoic acid

3-(N-ethyl-2,2,2-trifluoroacetamido)-2-methylpropanoic acid

Katalognummer: B13642099
Molekulargewicht: 227.18 g/mol
InChI-Schlüssel: XPHYHSIGINDJDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(N-ethyl-2,2,2-trifluoroacetamido)-2-methylpropanoic acid is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a trifluoroacetamido group, which imparts distinct reactivity and stability to the molecule

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-ethyl-2,2,2-trifluoroacetamido)-2-methylpropanoic acid typically involves the reaction of ethyl 3-(N-ethyl-2,2,2-trifluoroacetamido)propanoate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Analyse Chemischer Reaktionen

Types of Reactions

3-(N-ethyl-2,2,2-trifluoroacetamido)-2-methylpropanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

3-(N-ethyl-2,2,2-trifluoroacetamido)-2-methylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: It is utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 3-(N-ethyl-2,2,2-trifluoroacetamido)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The trifluoroacetamido group plays a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. This interaction can lead to various biochemical effects, depending on the context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethyl 3-(N-ethyl-2,2,2-trifluoroacetamido)propanoate
  • 3-(N-ethyl-2,2,2-trifluoroacetamido)propanoic acid
  • 2-(N-ethyl-2,2,2-trifluoroacetamido)propanoic acid

Uniqueness

3-(N-ethyl-2,2,2-trifluoroacetamido)-2-methylpropanoic acid stands out due to its specific structural features, such as the presence of the trifluoroacetamido group and the methylpropanoic acid backbone. These features confer unique reactivity and stability, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C8H12F3NO3

Molekulargewicht

227.18 g/mol

IUPAC-Name

3-[ethyl-(2,2,2-trifluoroacetyl)amino]-2-methylpropanoic acid

InChI

InChI=1S/C8H12F3NO3/c1-3-12(4-5(2)6(13)14)7(15)8(9,10)11/h5H,3-4H2,1-2H3,(H,13,14)

InChI-Schlüssel

XPHYHSIGINDJDS-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC(C)C(=O)O)C(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.